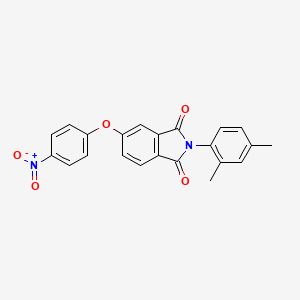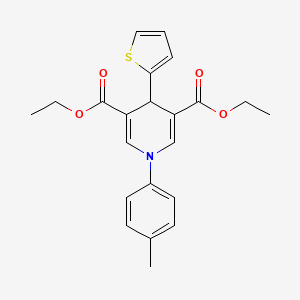![molecular formula C25H23ClN2O3S B11653376 2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11653376.png)
2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidinone core, which is often associated with biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the benzothieno[2,3-d]pyrimidinone core, followed by the introduction of the 2-chlorobenzyl and ethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, 2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological pathways, including enzyme inhibition and receptor modulation.
Medicine
This compound could have potential applications in medicine, particularly in the development of new pharmaceuticals. Its structure suggests it might interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds. Its unique properties might also make it useful in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothieno[2,3-d]pyrimidinone core is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which can significantly influence its chemical and biological properties. The presence of the 2-chlorobenzyl and ethoxyphenyl groups may enhance its interaction with certain biological targets, potentially leading to unique biological activities not observed with other similar compounds.
benzothieno[2,3-d]pyrimidin-4(3H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C25H23ClN2O3S |
|---|---|
Poids moléculaire |
467.0 g/mol |
Nom IUPAC |
2-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23ClN2O3S/c1-2-30-20-13-15(11-12-19(20)31-14-16-7-3-5-9-18(16)26)23-27-24(29)22-17-8-4-6-10-21(17)32-25(22)28-23/h3,5,7,9,11-13H,2,4,6,8,10,14H2,1H3,(H,27,28,29) |
Clé InChI |
HDVAXHLSCGTHJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCC5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperazine-1,4-diylbis{[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]methanone}](/img/structure/B11653294.png)

![4-(4-Chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11653312.png)
![3-amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11653319.png)
![3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11653323.png)



![(2E)-2-(benzenesulfonyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11653357.png)
![N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11653360.png)
![N-{3-[(1E)-1-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B11653362.png)
![2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653368.png)

![Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11653390.png)
